2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C14H10F3NO2. It is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the 4-position, a phenyl group at the 6-position, and a methyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the acylation of trifluoroacetyl chloride with vinyl ethyl ether, followed by cyclization and hydrolysis . The reaction conditions typically involve:
Acylation: Mixing trifluoroacetyl chloride with vinyl ethyl ether in the presence of a catalyst such as triethylamine or pyridine at temperatures ranging from -10°C to 30°C.
Cyclization: The intermediate product undergoes cyclization to form the pyridine ring.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and cost-effectiveness. The use of inexpensive and readily available raw materials, along with efficient purification techniques, makes the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives .
Scientific Research Applications
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinic acid: Similar structure but lacks the methyl and phenyl groups.
2-(Trifluoromethyl)nicotinic acid: Similar structure but lacks the phenyl group.
2-Methyl-6-(4-(trifluoromethyl)phenyl)nicotinic acid: Similar structure but with different substitution patterns .
Uniqueness
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid is unique due to the combination of its trifluoromethyl, phenyl, and methyl groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in pharmaceuticals and organic synthesis .
Biological Activity
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid, a derivative of nicotinic acid, has garnered interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. Its unique structure contributes to its biological activity, particularly in modulating enzyme functions and cellular processes.
Target Interactions:
The primary target for this compound is the HIV-1 Reverse Transcriptase (RT), specifically its associated ribonuclease H (RNase H). The compound inhibits RNase H function through allosteric interactions, preventing the enzyme from cleaving RNA strands in RNA/DNA heteroduplexes.
Biochemical Pathways:
This compound influences multiple biochemical pathways, particularly those involved in viral replication. Inhibition of RNase H leads to decreased HIV-1 replication in cell-based assays. Additionally, it has been shown to interact with cyclooxygenases, impacting inflammatory responses and metabolic pathways.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. In vitro studies have demonstrated its ability to inhibit HIV-1 replication effectively. The compound's mechanism involves interference with the viral life cycle at the transcription stage, showcasing its potential as an antiviral agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Notably, studies have shown that it induces apoptosis in cancer cell lines such as HCT-116. The mechanism involves modulation of key proteins associated with apoptosis, including Bcl-2 and caspases .
Key Findings:
- Cytotoxicity: Selective inhibition of cancer cell proliferation.
- Mechanism: Induction of apoptosis by altering gene expression related to cell survival and death .
Antioxidant Activity
The compound has also shown antioxidant properties, which contribute to its overall protective effects against oxidative stress. This activity is crucial for cellular health and may play a role in preventing cancer progression.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for the compound's efficacy in biological environments and its potential for therapeutic applications.
Properties
Molecular Formula |
C14H10F3NO2 |
---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H10F3NO2/c1-8-12(13(19)20)10(14(15,16)17)7-11(18-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,19,20) |
InChI Key |
WXDSIRFNZAWBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.